

# SYHA1815: A Technical Guide to a Novel RET Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**SYHA1815** is a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. It has demonstrated significant anti-tumor activity in preclinical models of RET-driven cancers, including those with gatekeeper mutations that confer resistance to other therapies. This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical evaluation of **SYHA1815**, with a focus on the experimental data and methodologies that underpin our current understanding of this promising therapeutic agent.

# **Chemical Structure and Properties**

**SYHA1815** is a small molecule inhibitor with the chemical formula C27H26ClF4N5O. Its systematic IUPAC name is 3-((2-aminopyridin-3-yl)ethynyl)-5-fluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide hydrochloride.[1]



Property	Value	
CAS Number	2760195-67-1	
Molecular Formula	C27H26CIF4N5O	
Molecular Weight	547.98 g/mol	
IUPAC Name	3-((2-aminopyridin-3-yl)ethynyl)-5-fluoro-N-(4- ((4-methylpiperazin-1-yl)methyl)-3- (trifluoromethyl)phenyl)benzamide hydrochloride	

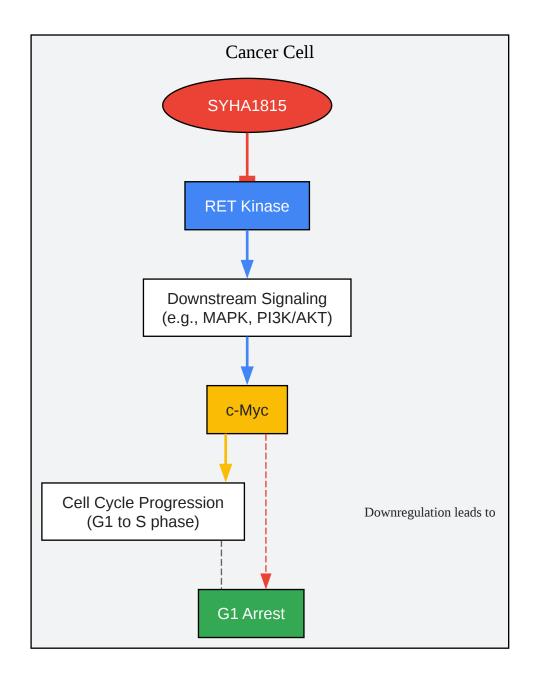
# Mechanism of Action: RET Inhibition and Downstream Signaling

**SYHA1815** exerts its anti-cancer effects by selectively inhibiting the kinase activity of both wild-type and mutant forms of the RET protein.[2] This inhibition disrupts downstream signaling pathways that are critical for the proliferation and survival of RET-driven cancer cells. A key mechanism is the induction of G1 cell-cycle arrest through the downregulation of the c-Myc oncogene.[2]

# **Signaling Pathway**

The following diagram illustrates the proposed signaling pathway affected by **SYHA1815**:





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Caption: **SYHA1815** inhibits RET kinase, leading to c-Myc downregulation and G1 cell-cycle arrest.

# **Preclinical Efficacy: Quantitative Data**

**SYHA1815** has demonstrated potent and selective inhibitory activity against RET kinase and RET-driven cancer cell lines.



**In Vitro Kinase Inhibition** 

Target	IC50 (nmol/L)
Wild-type RET	$0.9 \pm 0.1$
RET V804M	3.1 ± 0.1
RET V804L	$6.8 \pm 0.9$

Data from in vitro kinase assays.[1]

**Cellular Proliferation Inhibition** 

Cell Line	RET Status	IC50 (SYHA1815, nmol/L)	IC50 (Cabozantinib, nmol/L)
ТТ	RET (C634W)	Not Specified	Not Specified
BaF3-KIF5B-RET (WT)	Wild-type	Potent Inhibition	Potent Inhibition
BaF3-KIF5B-RET (V804M)	Gatekeeper Mutant	Potent Inhibition	Resistant
BaF3-KIF5B-RET (V804L)	Gatekeeper Mutant	Potent Inhibition	Resistant

Data from cell proliferation assays.[1] **SYHA1815** effectively inhibits the proliferation of cells driven by both wild-type RET and the V804M/L gatekeeper mutants, which are resistant to multikinase inhibitors like cabozantinib.[1]

# **Experimental Protocols**In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **SYHA1815** against wild-type and mutant RET kinases.

Methodology:



- Recombinant RET kinase (wild-type, V804M, or V804L mutants) is incubated with a kinase buffer containing ATP and a substrate peptide.
- SYHA1815 is added in a series of dilutions.
- The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
- The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## **Cell Proliferation Assay**

Objective: To assess the anti-proliferative effect of SYHA1815 on RET-driven cancer cell lines.

#### Methodology:

- Cancer cell lines (e.g., TT, BaF3-KIF5B-RET) are seeded in 96-well plates.
- After allowing the cells to adhere, they are treated with various concentrations of SYHA1815
  or a control compound (e.g., cabozantinib).
- Cells are incubated for a period of 72 hours.
- Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
- The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

## **Cell Cycle Analysis**

Objective: To determine the effect of **SYHA1815** on cell cycle distribution.

Methodology:

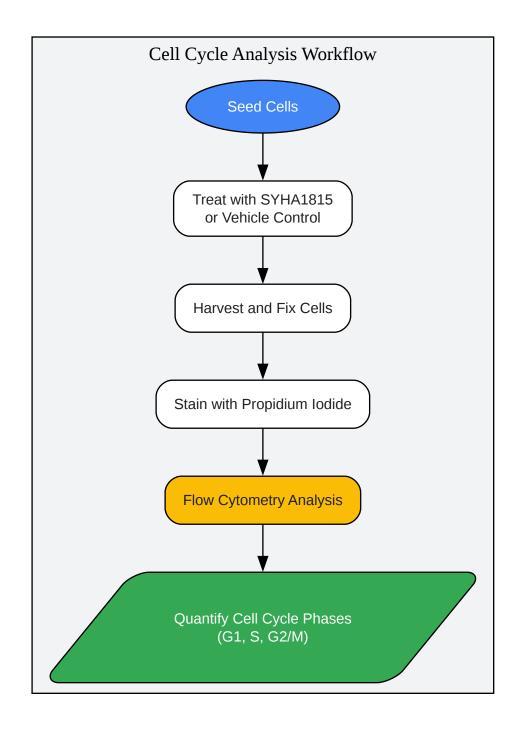


- Cells are treated with SYHA1815 or a vehicle control for a specified duration (e.g., 24 or 48 hours).
- Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
- Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
- The DNA content of the cells is analyzed by flow cytometry.
- The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

# **Experimental Workflow: Cell Cycle Analysis**

The following diagram outlines the workflow for analyzing the effect of **SYHA1815** on the cell cycle.





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Caption: Workflow for determining the impact of **SYHA1815** on cell cycle distribution.

# Conclusion

**SYHA1815** is a highly promising selective RET inhibitor with potent activity against both wild-type and clinically relevant mutant forms of the RET kinase. Its mechanism of action, involving



the downregulation of c-Myc and subsequent G1 cell-cycle arrest, provides a strong rationale for its continued development as a targeted therapy for patients with RET-driven malignancies. The experimental data and protocols outlined in this guide provide a solid foundation for further research and clinical investigation of **SYHA1815**.

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### References

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